molecular formula C16H15N3O4 B5697034 1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea

1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea

Cat. No.: B5697034
M. Wt: 313.31 g/mol
InChI Key: VCHPPHMZKCYEPB-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2-methyl-3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Solvent recovery and recycling would be important considerations to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Conversion of the acetyl group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigation as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The acetyl and nitro groups could play a role in binding to active sites or influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and applications.

    1-(3-Nitrophenyl)-3-(2-methylphenyl)urea: Similar structure but different positioning of the nitro group, affecting its chemical properties.

    1-(3-Acetylphenyl)-3-(2-methylphenyl)urea: Lacks the nitro group, potentially altering its biological activity.

Uniqueness

1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea is unique due to the presence of both an acetyl and a nitro group on different aromatic rings

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-14(7-4-8-15(10)19(22)23)18-16(21)17-13-6-3-5-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHPPHMZKCYEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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